molecular formula C21H29N5O B2882436 1-cyclohexyl-4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine CAS No. 1326927-87-0

1-cyclohexyl-4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine

Cat. No.: B2882436
CAS No.: 1326927-87-0
M. Wt: 367.497
InChI Key: DKNRJYGWNTXYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol . It’s part of a class of compounds that have been evaluated for their serotonin (5-HT) reuptake inhibitory activity .

Scientific Research Applications

Antibacterial Activity

A novel series of compounds, including triazole analogues of piperazine, have been synthesized and shown to exhibit significant antibacterial activity against human pathogenic bacteria such as Escherichia coli, Klebsiella pneumoniae, Shigella dysentriae, and Shigella flexnei. Compounds with specific moieties on the piperazine ring demonstrated potential for further development due to their ability to inhibit bacterial growth (Nagaraj, Srinivas, & Rao, 2018).

Tubulin Polymerization Inhibition and Anticancer Activity

Triazole derivatives derived from tricyclic heterocycles have been explored for their effects on tumor cell growth, inhibition of tubulin polymerization, and induction of cell cycle arrest. Among these, certain analogues displayed excellent antiproliferative properties against a wide range of cancer cell lines, indicating their potential as novel and potent tubulin polymerization inhibitors. This finding underscores the importance of the triazole core and phenylpiperazine moiety in the development of cancer therapeutics (Prinz et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Compounds with a benzotriazol-1-yl carboxamide scaffold have been tested for their inhibitory effects on key enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are involved in endocannabinoid metabolism, with implications for therapeutic applications in areas such as pain management, mood disorders, and neurodegenerative diseases. Specific compounds demonstrated potent inhibitory activity, highlighting the potential for developing selective enzyme inhibitors based on this scaffold (Morera et al., 2012).

Chemical Synthesis and Catalysis

The compound has also found applications in chemical synthesis, such as serving as a catalyst for the Huisgen 1,3-dipolar cycloaddition, demonstrating the versatility of triazole derivatives in facilitating various chemical reactions under mild conditions. This catalytic activity is crucial for advancing synthetic methodologies in organic chemistry (Ozcubukcu et al., 2009).

Future Directions

The future directions for this compound could involve further studies to evaluate its potential as a serotonin reuptake inhibitor . Additionally, its synthesis process could be optimized, and its physical and chemical properties could be further investigated.

Properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-[1-(4-ethylphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-2-17-8-10-19(11-9-17)26-16-20(22-23-26)21(27)25-14-12-24(13-15-25)18-6-4-3-5-7-18/h8-11,16,18H,2-7,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNRJYGWNTXYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.